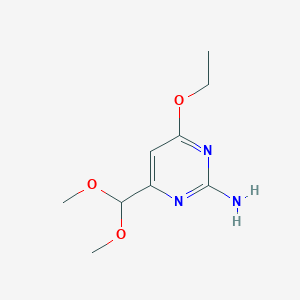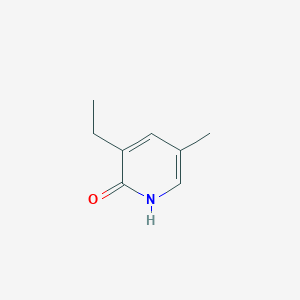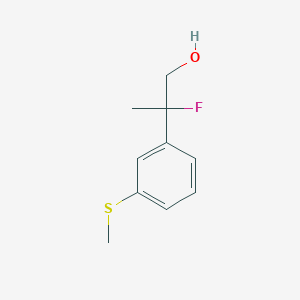
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine is an organic compound that belongs to the azirine family. Azirines are three-membered nitrogen-containing heterocycles known for their high reactivity and unique chemical properties. This compound is characterized by the presence of a phenyl group, a methyl group, and a 3-methylbut-2-en-1-yl group attached to the azirine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2-phenyl-2-(3-methylbut-2-en-1-yl)acetonitrile with a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques plays a crucial role in the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted azirines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine involves its high reactivity due to the strained three-membered azirine ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways and targets depend on the context of its application, such as its use as a reagent or a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-phenyl-2H-azirine: Lacks the 3-methylbut-2-en-1-yl group, making it less versatile in certain reactions.
3-Phenyl-2H-azirine: Lacks both the methyl and 3-methylbut-2-en-1-yl groups, resulting in different reactivity and applications.
Uniqueness
2-Methyl-2-(3-methylbut-2-en-1-yl)-3-phenyl-2H-azirine is unique due to the presence of the 3-methylbut-2-en-1-yl group, which enhances its reactivity and allows for a broader range of chemical transformations. This structural feature also contributes to its potential biological activities and applications in various fields.
Eigenschaften
CAS-Nummer |
62737-00-2 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2-methyl-2-(3-methylbut-2-enyl)-3-phenylazirine |
InChI |
InChI=1S/C14H17N/c1-11(2)9-10-14(3)13(15-14)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
MLUQQDIYONBCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(C(=N1)C2=CC=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)

![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)





![6-Phenethylamino-[1,3,5]triazine-2,4-diol](/img/structure/B13115197.png)
![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)

![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)

